N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15(12-17-6-4-3-5-7-17)13-20-22(28)25(23(29)30-20)14-21(27)24-19-10-8-18(9-11-19)16(2)26/h3-13H,14H2,1-2H3,(H,24,27)/b15-12+,20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPODIEMZYKITCO-QIROLCGISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Acetylphenyl Group: This step involves the acylation of the thiazolidinone intermediate with 4-acetylphenyl chloride in the presence of a base such as pyridine.
Final Assembly: The final product is obtained by reacting the intermediate with 2-methyl-3-phenylprop-2-en-1-al under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are typically used for acyl substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiazolidinone core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and various kinases.
Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Key Observations:
The phenylsulfonyl group in increases oxidative stability but reduces ring electrophilicity compared to the 2-sulfanylidene group in the target compound.
The phenylimino group in creates a rigid, planar structure, contrasting with the non-planar conjugated system in the target compound.
Hydrogen-Bonding Capacity :
Key Insights:
- The 4-fluorophenyl and 4-hydroxyphenyl analogs demonstrate that minor substituent changes significantly alter bioactivity. The target compound’s 4-acetylphenyl group may balance lipophilicity and electronic effects for improved pharmacokinetics.
- The absence of a hydrogen-bond donor in the target compound (vs. ) could limit antioxidant efficacy but enhance metabolic stability.
Biological Activity
N-(4-Acetylphenyl)-2-[(5Z)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazolidinone core, which is known for various biological activities. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(4-acetylphenyl)-2-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene] have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazolidinone derivatives possess IC50 values below 10 µM against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 8.5 |
| Compound B | NIH/3T3 | 9.0 |
| N-(4-Acetylphenyl)... | A549 | <10 |
Anticonvulsant Activity
The compound’s structural analogs have been evaluated for anticonvulsant properties. For example, certain thiazolidinone derivatives have shown effectiveness in the maximal electroshock test (MES) and the pentylenetetrazole (PTZ) model, with effective doses significantly lower than standard medications .
The biological activities of N-(4-acetylphenyl)-2... are attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Thiazolidinones often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that these compounds can reduce oxidative stress in cells, contributing to their protective effects.
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives:
- Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, a derivative similar to N-(4-acetylphenyl)... was tested against various cancer cell lines and showed promising results with an IC50 value of 9 µM against breast cancer cells .
- Anticonvulsant Evaluation : Another study investigated the anticonvulsant effects using the PTZ model, where derivatives exhibited significant protective effects at doses as low as 20 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
